molecular formula C13H15N3O2S B8672016 1-[4-(3-Thiophen-2-yl[1,2,4]oxadiazol-5-yl)-piperid-1-yl]ethanone

1-[4-(3-Thiophen-2-yl[1,2,4]oxadiazol-5-yl)-piperid-1-yl]ethanone

Cat. No. B8672016
M. Wt: 277.34 g/mol
InChI Key: PIMWCRQFZKYVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Thiophen-2-yl[1,2,4]oxadiazol-5-yl)-piperid-1-yl]ethanone is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(3-Thiophen-2-yl[1,2,4]oxadiazol-5-yl)-piperid-1-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(3-Thiophen-2-yl[1,2,4]oxadiazol-5-yl)-piperid-1-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H15N3O2S/c1-9(17)16-6-4-10(5-7-16)13-14-12(15-18-13)11-3-2-8-19-11/h2-3,8,10H,4-7H2,1H3

InChI Key

PIMWCRQFZKYVEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 mg (1 eq.) of 4-(3-thiophen-2-yl[1,2,4]oxadiazol-5-yl)-piperidinium hydrochloride and 77 μl (3 eq.) of diisopropylethylamine were dissolved in 1 ml of dichloromethane. 39 μl (1.2 eq.) of acetic anhydride were added dropwise and the reaction medium was stirred for 2 hours at room temperature. The reaction medium was evaporated and the residue was taken up in 15 ml of ethyl acetate. The organic phase was washed with aqueous 1N sodium hydroxide solution (3×30 ml), with aqueous 1N hydrochloric acid solution (3×30 ml) and with saturated aqueous NaCl solution (30 ml), dried over MgSO4 and concentrated under reduced pressure to give 41 mg (98%) of the expected compound.
Name
4-(3-thiophen-2-yl[1,2,4]oxadiazol-5-yl)-piperidinium hydrochloride
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
77 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
39 μL
Type
reactant
Reaction Step Two
Yield
98%

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